Structural Profiling and Chemoselective Synthesis of 6-(Benzyloxy)quinolin-5-amine: A Critical Intermediate in Kinase Inhibitor Development
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Guide Executive Summary In the landscape of targeted oncology therapeutics, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Synthetic Guide
Executive Summary
In the landscape of targeted oncology therapeutics, the quinoline scaffold represents a privileged pharmacophore. Specifically, derivatives of 6-benzyloxyquinoline have emerged as highly potent, ATP-competitive inhibitors of the c-Met receptor tyrosine kinase, a critical driver of tumor proliferation and angiogenesis [1].
6-(Benzyloxy)quinolin-5-amine is a highly specialized, synthetically valuable intermediate. While the 6-benzyloxy ether acts as a hydrophobic probe to occupy the deep selectivity pocket of kinases, the primary amine at the 5-position serves as a versatile synthetic handle. This amine allows medicinal chemists to append various functional groups (e.g., ureas, amides) to interact with the solvent-exposed regions of the kinase hinge, thereby fine-tuning pharmacokinetic properties and target selectivity. This whitepaper details the structural properties, exact molecular weight, and a self-validating, chemoselective synthetic protocol for this critical compound.
Physicochemical Profiling & Structural Analysis
Understanding the exact structural metrics of 6-(Benzyloxy)quinolin-5-amine is essential for downstream analytical validation (e.g., LC-MS/MS) and structure-based drug design (SBDD).
The molecule consists of a bicyclic quinoline core. The benzenoid ring of the quinoline is substituted at the C6 position with a benzyloxy group (–O–CH₂–C₆H₅) and at the adjacent C5 position with a primary amine (–NH₂).
Quantitative Structural Data
The following table summarizes the calculated physicochemical properties required for mass spectrometry calibration and Lipinski Rule-of-Five evaluations [2].
Property
Value
Computational / Structural Note
Chemical Formula
C₁₆H₁₄N₂O
Derived from quinoline core + benzyl ether + amine.
Molecular Weight
250.30 g/mol
Standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999).
Exact Mass (Monoisotopic)
250.1106 Da
Target m/z for High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ = 251.1184.
Hydrogen Bond Donors
1
The primary amine (-NH₂) at C5.
Hydrogen Bond Acceptors
3
Quinoline nitrogen, ether oxygen, and amine nitrogen.
Predicted LogP
~3.2
Indicates favorable lipophilicity for passive membrane permeability.
As a Senior Application Scientist, I emphasize that successful synthesis is not merely following a recipe; it requires an understanding of chemical causality. The synthesis of 6-(Benzyloxy)quinolin-5-amine from commercially available 6-hydroxyquinoline requires strict control over regiochemistry and chemoselectivity.
Objective: Introduce a nitro group exclusively at the C5 position.
Causality: The hydroxyl group at C6 is a strong electron-donating group via resonance, directing incoming electrophiles to the ortho positions (C5 and C7). Because C5 is an alpha-position on the fused bicyclic system, it is kinetically favored over the beta-position (C7). Furthermore, performing this in strong acid (H₂SO₄) protonates the quinoline nitrogen, deactivating the pyridine ring and ensuring substitution occurs solely on the benzenoid ring.
Protocol:
Dissolve 6-hydroxyquinoline (1.0 eq) in concentrated H₂SO₄ at 0°C.
Dropwise add 65% HNO₃ (1.1 eq), maintaining the temperature below 5°C to prevent over-nitration.
Stir for 2 hours, then pour over crushed ice. Filter the resulting yellow precipitate (5-nitro-6-hydroxyquinoline).
Step 2: Williamson Ether Synthesis (Benzylation)
Objective: Protect the C6 hydroxyl as a benzyl ether.
Causality: Potassium carbonate (K₂CO₃) provides mild basic conditions to deprotonate the C6-hydroxyl, forming a highly nucleophilic phenoxide. Dimethylformamide (DMF), a polar aprotic solvent, strips the solvation shell from the potassium ion, maximizing the nucleophilicity of the phenoxide for a rapid Sₙ2 attack on benzyl bromide.
Protocol:
Dissolve 5-nitro-6-hydroxyquinoline (1.0 eq) in anhydrous DMF.
Add K₂CO₃ (2.0 eq) and Benzyl bromide (1.2 eq).
Heat to 60°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
Quench with water, extract with EtOAc, and concentrate to yield 5-nitro-6-(benzyloxy)quinoline.
Objective: Reduce the C5 nitro group to a primary amine without cleaving the C6 benzyl ether.
Causality (Critical Insight): Standard catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) will indiscriminately reduce the nitro group and undergo hydrogenolysis, cleaving the benzyl ether back to a hydroxyl group. To preserve the benzyloxy moiety, a chemoselective reducing agent like Tin(II) chloride (SnCl₂·2H₂O) or Iron/Acetic acid (Béchamp reduction) must be employed.
Protocol:
Dissolve 5-nitro-6-(benzyloxy)quinoline (1.0 eq) in Ethanol/EtOAc (1:1).
Add SnCl₂·2H₂O (5.0 eq) and heat to reflux for 3 hours.
Validation: The reaction mixture will transition from yellow to colorless/pale orange. LC-MS must show the disappearance of the nitro mass and the appearance of the [M+H]⁺ 251.11 m/z peak.
Basify with saturated NaHCO₃ to precipitate tin salts, filter through Celite, and extract the filtrate with EtOAc to isolate 6-(Benzyloxy)quinolin-5-amine .
Chemoselective synthesis pathway of 6-(Benzyloxy)quinolin-5-amine.
Application in Targeted Therapeutics: The c-Met Kinase Pathway
The structural architecture of 6-(Benzyloxy)quinolin-5-amine is not accidental; it is explicitly designed for kinase inhibition. As demonstrated by X-ray crystallography (e.g., PDB ID: 3A4P), the 6-benzyloxyquinoline core acts as an ATP-competitive inhibitor [3].
When integrated into a mature drug molecule, the quinoline nitrogen forms a critical, directional hydrogen bond with the backbone amide of the kinase hinge region (specifically Met1160 in human c-Met). Simultaneously, the bulky, lipophilic benzyloxy group extends deep into the hydrophobic selectivity pocket adjacent to the ATP-binding site. This dual-interaction motif is what grants 6-benzyloxyquinoline derivatives their >20-fold selectivity for c-Met over a panel of other receptor tyrosine kinases [4]. The 5-amine synthesized in our protocol serves as the vector to build out the rest of the molecule toward the solvent channel.
Mechanism of c-Met kinase inhibition by 6-benzyloxyquinoline derivatives.
References
Nishii, H., et al. (2010). "Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(5), 1405-1409. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10903395, 6-(Benzyloxy)quinoline-2,4-dicarboxylic acid" (Related Core Scaffold). PubChem. Available at:[Link]
Protein Data Bank (PDB). "3A4P: human c-MET kinase domain complexed with 6-benzyloxyquinoline inhibitor." RCSB PDB. Available at: [Link]
Exploratory
A Strategic Guide to Elucidating the In Vitro Mechanism of Action of 6-(Benzyloxy)quinolin-5-amine
Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds with significant therapeutic properties.[1][2] Derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds with significant therapeutic properties.[1][2] Derivatives of quinoline have been successfully developed into agents with antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] The compound 6-(Benzyloxy)quinolin-5-amine is a novel derivative whose specific biological activity and mechanism of action have not been characterized in publicly available literature. The presence of the quinoline core, a 5-amino group, and a 6-benzyloxy substituent suggests the potential for interaction with various biological targets.
This guide presents a comprehensive, field-proven strategy for the systematic in vitro investigation of 6-(Benzyloxy)quinolin-5-amine. It is designed not as a report on a known mechanism, but as an expert-led roadmap for researchers to effectively and efficiently uncover the compound's primary biological function and molecular targets. We will proceed from broad phenotypic screening to more focused target-based assays, explaining the scientific rationale behind each experimental choice and providing validated, step-by-step protocols.
Foundational Analysis and Hypothesis Generation
Before initiating wet-lab experiments, an analysis of the compound's structure provides a logical basis for forming initial hypotheses. The 6-(Benzyloxy)quinolin-5-amine structure contains three key pharmacophoric elements:
Quinoline Core: This bicyclic heterocycle is known to intercalate into DNA and inhibit key enzymes like topoisomerases and DNA gyrases, a mechanism central to many antimicrobial and some anticancer quinolones.[2][4]
5-Amino Group: The position and electronic nature of substituents on the quinoline ring are critical for activity. Amino groups, in particular, can serve as key hydrogen bond donors or acceptors, facilitating interactions with protein targets.
6-Benzyloxy Group: This bulky, relatively lipophilic group can drive binding into hydrophobic pockets of enzymes, such as the ATP-binding site of protein kinases.[5] Many successful kinase inhibitors feature similar moieties that interact with the "hinge" region of the kinase domain.
Based on this structural assessment and the broad activities of related compounds, we can formulate three primary hypotheses for the mechanism of action (MoA) of 6-(Benzyloxy)quinolin-5-amine:
Anticancer Activity via Kinase Inhibition: The compound acts as a cytotoxic agent by inhibiting protein kinases crucial for cancer cell proliferation and survival signaling pathways.[3]
Antimicrobial Activity via DNA/Enzyme Inhibition: The compound inhibits bacterial or fungal growth by targeting essential enzymes like DNA gyrase or topoisomerase.[2][4]
Anticancer Activity via Antimitotic Effects: The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, an activity seen in some substituted quinolone derivatives.[6]
The following experimental plan is designed to systematically test these hypotheses.
Phase I: Broad Spectrum Phenotypic Screening
The initial phase aims to determine if 6-(Benzyloxy)quinolin-5-amine possesses any significant biological activity in two major therapeutic areas where quinolines have proven effective: oncology and infectious diseases.
Cytotoxicity Screening in Human Cancer Cell Lines
The first and most critical experiment is to assess the compound's ability to inhibit the proliferation of cancer cells. A broad panel of cell lines from different cancer types is recommended to identify potential tissue-specific sensitivity.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[2] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[2] This provides a quantitative measure of the compound's cytotoxic or cytostatic effects.
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of 6-(Benzyloxy)quinolin-5-amine in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serial dilution in culture medium.
Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells to achieve final concentrations from 100 µM to 0.05 µM. Include "vehicle control" (DMSO only) and "untreated control" wells. Incubate for 48-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Cell Line
Cancer Type
Hypothetical IC₅₀ (µM)
MCF-7
Breast Adenocarcinoma
7.5
HCT-116
Colorectal Carcinoma
12.2
K562
Chronic Myelogenous Leukemia
5.8
A549
Lung Carcinoma
> 100
This table presents hypothetical data to illustrate how results would be structured. An IC₅₀ < 10 µM is generally considered a potent hit worthy of further investigation.
Antimicrobial Susceptibility Testing
Concurrently, the compound should be screened for its ability to inhibit the growth of clinically relevant pathogens.
Rationale: The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2] It provides a quantitative measure of the lowest compound concentration that prevents visible microbial growth.
Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 6-(Benzyloxy)quinolin-5-amine in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
Inoculation: Add the standardized microbial suspension to each well.
Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Phase II: Target Deconvolution and Mechanistic Elucidation
Assuming the compound shows potent cytotoxicity in Phase I (Hypothesis 1 or 3), the next phase focuses on identifying the specific molecular target and pathway. The workflow below prioritizes the most probable mechanisms for a quinoline derivative.
Diagram: Experimental Workflow for MoA Determination
This diagram outlines the logical progression from initial screening to specific mechanistic assays.
Kinase Inhibition Profiling
Rationale: As noted, the benzyloxy moiety suggests a high probability of interaction with kinase ATP-binding pockets. A broad kinase screen is the most efficient method to identify specific kinase targets from a panel of hundreds of kinases. Commercial services (e.g., Eurofins, Promega) offer robust platforms for this.
Reaction Setup: In a microplate, combine the specific kinase, its corresponding substrate peptide, and 6-(Benzyloxy)quinolin-5-amine at a fixed concentration (typically 1-10 µM) in kinase reaction buffer.
Reaction Initiation: Add ATP to start the phosphorylation reaction. Incubate at room temperature for 1 hour.
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent first depletes the remaining ATP, then converts the ADP generated by the kinase reaction back into ATP, which is used by a luciferase to produce light.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition relative to a vehicle control. Hits are typically defined as >50-70% inhibition. Follow-up dose-response curves are then generated to determine IC₅₀ values for the specific kinase hits.
Cell Cycle Analysis
Rationale: Many anticancer agents, particularly those that interfere with DNA replication or microtubule function, cause cells to arrest in specific phases of the cell cycle.[6] Analysis via flow cytometry after propidium iodide (PI) staining provides a quantitative snapshot of the cell cycle distribution.
Treatment: Treat a sensitive cancer cell line (e.g., K562) with 6-(Benzyloxy)quinolin-5-amine at 1x and 5x its IC₅₀ for 24 hours.
Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
Analysis: Analyze the samples using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase, for example, would suggest an antimitotic mechanism.
Downstream Pathway Analysis (Western Blot)
Rationale: If a specific kinase target is identified (e.g., a receptor tyrosine kinase like EGFR), it is crucial to validate this in a cellular context. Western blotting can confirm that the compound inhibits the phosphorylation of the kinase's known downstream substrates.
Diagram: Hypothetical Kinase Inhibition Pathway
This diagram illustrates how 6-(Benzyloxy)quinolin-5-amine might inhibit a generic receptor tyrosine kinase (RTK) signaling pathway.
Conclusion and Forward Look
This technical guide outlines a rigorous, hypothesis-driven approach to deciphering the in vitro mechanism of action for the novel compound 6-(Benzyloxy)quinolin-5-amine. By progressing from broad phenotypic screens to specific, target-focused biochemical and cell-based assays, researchers can efficiently identify the compound's primary biological activity and molecular target. The results from this workflow will provide the critical foundation needed for further preclinical development, including lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies.
References
ACS Publications. (2025).
BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives of Military Medicine.
Growing Science. (2013).
Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives.
ORBi, Université de Liège. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) -.
MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
ACS Publications. (n.d.). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry.
The Privileged Scaffold: 6-(Benzyloxy)quinolin-5-amine in Modern Drug Discovery and Synthetic Design
Executive Summary In the landscape of rational drug design, the quinoline nucleus represents one of the most historically rich and therapeutically diverse pharmacophores. Within this chemical space, 6-(Benzyloxy)quinolin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of rational drug design, the quinoline nucleus represents one of the most historically rich and therapeutically diverse pharmacophores. Within this chemical space, 6-(Benzyloxy)quinolin-5-amine has emerged as a highly specialized, privileged scaffold. It serves a dual purpose: acting as a potent structural motif for targeting deep hydrophobic pockets in kinases and inflammatory enzymes, while simultaneously functioning as a highly versatile, orthogonally protected intermediate for library diversification.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, structure-activity relationship (SAR) data, and synthetic workflows associated with this critical building block.
Mechanistic Rationale: The Anatomy of the Scaffold
The strategic value of 6-(benzyloxy)quinolin-5-amine lies in the precise spatial arrangement of its functional groups. Every atom in this scaffold serves a calculated purpose in either target binding or synthetic utility.
The Quinoline Core: Provides a rigid, planar aromatic system capable of
π−π
stacking interactions with aromatic amino acid residues (e.g., Tyr, Phe) in target binding sites. The quinoline nitrogen acts as a critical hydrogen-bond acceptor, often interacting with the hinge region of kinase ATP-binding domains [1].
The 6-Benzyloxy Moiety (The "Lipophilic Anchor"): In medicinal chemistry, the benzyl ether is rarely just a protecting group. The flexible ether linkage allows the benzyl ring to adopt multiple conformations, enabling it to probe and occupy deep, adjacent hydrophobic pockets. In c-Met kinase, this group perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site. In Cyclooxygenase-2 (COX-2), it exploits the extended side pocket that differentiates COX-2 from COX-1 [2].
The 5-Amino Group (The "Diversification Handle"): Positioned ortho to the benzyloxy group, the primary amine serves as a highly reactive nucleophile. It is the primary vector for synthesizing amides, ureas, and secondary amines. While the adjacent benzyloxy group introduces steric hindrance, this local crowding can actually lock the resulting derivatives into bioactive conformations, reducing entropic penalties upon target binding.
Key Therapeutic Applications
Selective c-Met Kinase Inhibition (Oncology)
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), drive oncogenic pathways responsible for tumor proliferation, angiogenesis, and metastasis. Dysfunctional c-Met signaling is a hallmark of aggressive solid tumors.
Researchers identified 6-benzyloxyquinolines as highly selective c-Met inhibitors by analyzing the cocrystal structure of crizotinib (PF-2341066) bound to c-Met (PDB: 2WGJ) [1]. The 6-benzyloxy substitution was rationally designed to replace the 2-amino-3-benzyloxy-pyridine core of crizotinib, improving metabolic stability while maintaining the critical hydrogen-bonding network at the kinase hinge region.
Diagram 1: c-Met/HGF signaling pathway and targeted inhibition by 6-benzyloxyquinolines.
Dual COX-2 / 15-LOX Inhibition (Inflammation)
Beyond oncology, the 6-benzyloxyquinoline scaffold has shown exceptional promise in anti-inflammatory drug discovery. In a recent study developing 1,2,4-triazine-quinoline hybrids, the incorporation of the 6-benzyloxyquinoline moiety yielded compound 8e , a potent multi-target inhibitor of LPS-induced inflammatory responses [2]. The bulky benzyloxy group perfectly accesses the COX-2 specific side pocket, granting massive selectivity over COX-1, while simultaneously reducing Reactive Oxygen Species (ROS).
Table 1: In Vitro Inhibitory Activities of Quinoline Hybrids vs. Standards [2]
Compound / Scaffold
COX-2 IC₅₀ (μM)
COX-2 Selectivity Index (SI)
ROS Reduction IC₅₀ (μM)
Hybrid 8e (6-Benzyloxy)
0.047
265.9
1.02
Celecoxib (Standard)
~0.045
~326.0
11.75
Diclofenac (Standard)
0.850
4.52
N/A
Data Analysis: The 6-benzyloxy substitution in Hybrid 8e achieves COX-2 potency nearly identical to celecoxib, but with an 11-fold improvement in ROS reduction, highlighting the superior antioxidant capacity of the functionalized quinoline core.
Experimental Protocols: Synthesis and Diversification
To leverage 6-(benzyloxy)quinolin-5-amine in drug discovery, a robust, scalable synthetic workflow is required. The following protocol outlines a self-validating "Protect-Deprotect-Diversify" system. Causality is embedded in the experimental choices: the benzyl group is chosen over a methyl ether because it can be orthogonally removed via mild hydrogenolysis (Pd/C, H₂) later in the sequence, leaving amides or ureas at the 5-position intact.
Protocol: Synthesis and Amidation of 6-(Benzyloxy)quinolin-5-amine
Step 1: Benzylation of 5-Nitroquinolin-6-ol
Objective: Protect the phenolic hydroxyl and install the lipophilic anchor.
Procedure: Dissolve 5-nitroquinolin-6-ol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq). Stir at 60°C for 4 hours.
Causality: DMF is required to solubilize the highly polar nitrophenol. K₂CO₃ is a mild base that deprotonates the phenol without causing side reactions with the nitro group.
Workup: Quench with ice water. Filter the resulting precipitate to isolate 6-benzyloxy-5-nitroquinoline.
Step 2: Reduction to 6-(Benzyloxy)quinolin-5-amine
Objective: Convert the nitro group to the highly reactive 5-amino nucleophile.
Procedure: Suspend 6-benzyloxy-5-nitroquinoline in a 4:1 mixture of EtOH/H₂O. Add Iron powder (5.0 eq) and NH₄Cl (1.5 eq). Reflux at 80°C for 2 hours.
Causality: Béchamp reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation (H₂/Pd-C) at this specific stage to prevent the premature cleavage of the benzyl ether protecting group.
Workup: Filter hot through Celite to remove iron salts. Concentrate the filtrate and extract with EtOAc to yield the pure 6-(benzyloxy)quinolin-5-amine core.
Step 3: Diversification via Amidation (Library Generation)
Objective: Couple the 5-amine with various acyl chlorides to generate target inhibitors.
Procedure: Dissolve 6-(benzyloxy)quinolin-5-amine (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0°C. Slowly add the desired acyl chloride (1.1 eq).
Causality: The ortho-benzyloxy group creates steric hindrance around the 5-amine. DIPEA is chosen as a non-nucleophilic base to scavenge HCl without competing for the acyl chloride. The 0°C initiation prevents exothermic degradation.
Diagram 2: Synthetic workflow and reaction logic for 6-(benzyloxy)quinolin-5-amine diversification.
Conclusion
The 6-(benzyloxy)quinolin-5-amine scaffold is a masterclass in rational drug design. By combining the
π
-stacking capability of the quinoline ring, the deep-pocket probing ability of the benzyloxy group, and the synthetic versatility of the 5-amino handle, researchers can rapidly generate highly selective kinase and cyclooxygenase inhibitors. Mastery of its orthogonal protection chemistry is essential for any medicinal chemist looking to exploit this privileged structure.
References
Title: Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors
Source: Bioorganic & Medicinal Chemistry Letters (PubMed / NIH)
URL: [Link]
Title: Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition
Source: PMC / NIH
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Chemoselective Synthesis of 6-(Benzyloxy)quinolin-5-amine
Strategic Overview & Mechanistic Rationale The synthesis of highly functionalized quinoline derivatives, such as 6-(benzyloxy)quinolin-5-amine , requires meticulous control over regioselectivity and chemoselectivity. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Mechanistic Rationale
The synthesis of highly functionalized quinoline derivatives, such as 6-(benzyloxy)quinolin-5-amine , requires meticulous control over regioselectivity and chemoselectivity. This compound serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents. The synthetic route from the commercially available precursor, 6-hydroxyquinoline, involves three distinct phases: regioselective nitration, phenolic etherification (benzylation), and chemoselective nitro reduction.
Phase 1: Regioselective Nitration
In the quinoline fused-ring system, the nitrogen-containing pyridine ring is electron-deficient, directing electrophilic aromatic substitution (EAS) to the more electron-rich carbocyclic ring. The hydroxyl group at the C6 position is strongly electron-donating via resonance (+M effect), activating the ring and directing incoming electrophiles to the ortho and para positions. Because the C5 position (an alpha-position of the naphthalene-like system) is kinetically and thermodynamically favored over the C7 position, nitration predominantly yields the 5-nitro isomer[1].
Phase 2: Phenolic Benzylation
The introduction of the benzyl protecting group is achieved via an
SN2
etherification. The presence of the strongly electron-withdrawing nitro group at the ortho position (C5) significantly increases the acidity of the C6-hydroxyl group. This allows for efficient deprotonation using a mild base like potassium carbonate (
K2CO3
) in a polar aprotic solvent (DMF), generating a highly nucleophilic phenoxide that rapidly attacks benzyl bromide.
Phase 3: Chemoselective Nitro Reduction
The final step presents the most significant synthetic challenge: reducing the C5-nitro group to a primary amine without triggering the hydrogenolysis (cleavage) of the C6-benzyl ether. Standard catalytic hydrogenation (e.g.,
H2
with
Pd/C
) is contraindicated here, as it readily debenzylates aryl benzyl ethers[2]. To bypass this, we employ the classic Béchamp reduction [3]. Utilizing iron powder and ammonium chloride in an aqueous ethanol system, this method operates via a single-electron transfer (SET) mechanism that is highly chemoselective for nitro groups, leaving the fragile benzyl ether entirely intact[4].
Reaction Workflow
Workflow for the chemoselective synthesis of 6-(benzyloxy)quinolin-5-amine from 6-hydroxyquinoline.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 6-Hydroxy-5-nitroquinoline
Objective: Regioselective installation of the nitro group at the C5 position.
Preparation: Charge a 250 mL round-bottom flask with 6-hydroxyquinoline (10.0 g, 68.9 mmol) and concentrated sulfuric acid (
H2SO4
, 50 mL). Stir until fully dissolved.
Cooling: Submerge the flask in an ice-salt bath to lower the internal temperature to 0–5 °C.
Nitration: Slowly add concentrated nitric acid (
HNO3
, 68%, 4.8 mL, ~1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C to prevent over-nitration or oxidative degradation.
Reaction: Stir the mixture at 0–5 °C for 2 hours.
Workup & Validation: Pour the acidic mixture over 300 g of crushed ice. Carefully neutralize the solution with aqueous ammonium hydroxide (
NH4OH
) to a pH of 4.5.
Self-Validation Check: The product will spontaneously precipitate as a bright yellow/orange solid upon reaching the isoelectric point. If the solution remains clear, the pH has not been adequately adjusted.
Isolation: Filter the precipitate, wash sequentially with cold water and ethanol, and dry under a vacuum to afford Intermediate 1.
Protocol B: Synthesis of 6-(Benzyloxy)-5-nitroquinoline
Objective: Protection of the phenolic hydroxyl group via etherification.
Preparation: Dissolve 6-hydroxy-5-nitroquinoline (10.0 g, 52.6 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.
Self-Validation Check: The solution will transition from yellow to a deep, dark red/orange, visually confirming the formation of the phenoxide anion.
Alkylation: Add benzyl bromide (BnBr, 7.5 mL, 63.1 mmol) dropwise. Heat the reaction mixture to 60 °C for 4 hours.
Monitoring: Check reaction completion via TLC (Hexanes:EtOAc 3:1). The highly polar phenolic starting material (
Rf≈0.1
) should disappear, replaced by a non-polar, UV-active product spot (
Rf≈0.6
).
Workup: Cool to room temperature, quench with ice water (200 mL), and extract with Ethyl Acetate (
3×100
mL). Wash the combined organic layers with brine (
5×50
mL) to remove residual DMF, dry over
Na2SO4
, and concentrate in vacuo.
Protocol C: Synthesis of 6-(Benzyloxy)quinolin-5-amine
Objective: Chemoselective reduction of the C5-nitro group to an amine.
Preparation: Suspend 6-(benzyloxy)-5-nitroquinoline (10.0 g, 35.7 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).
Reduction: Heat the vigorously stirred suspension to reflux (80 °C) for 3 hours.
Self-Validation Check: TLC (DCM:MeOH 95:5) will show the consumption of the yellow nitro compound and the appearance of a new spot (
Rf≈0.4
) that fluoresces bright blue under 365 nm UV light and stains positive (brown/purple) with Ninhydrin, confirming the presence of a primary amine.
Workup: While still hot, filter the mixture through a pad of Celite to remove the black iron oxide sludge (
Fe3O4
). Wash the Celite pad generously with hot ethanol.
Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate, dry over
Na2SO4
, and evaporate to yield the target amine as a pale solid.
Quantitative Data Summaries
Table 1: Reaction Parameters and Yield Summary
Reaction Step
Reagents & Conditions
Time
Temp
Expected Yield
Visual Indicator of Success
1. Nitration
HNO3
,
H2SO4
2 h
0–5 °C
82–88%
Precipitation of bright yellow solid at pH 4.5
2. Benzylation
BnBr,
K2CO3
, DMF
4 h
60 °C
90–95%
Deep red phenoxide shifts to pale yellow organic layer
National Institutes of Health (PMC). "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature".
ACS Publications. "Highly Chemo- and Regioselective Reduction of Aromatic Nitro Compounds Using the System Silane/Oxo-Rhenium Complexes". The Journal of Organic Chemistry.
Application Notes & Protocols: 6-(Benzyloxy)quinolin-5-amine as a Versatile Building Block in Complex Molecule Synthesis
Introduction: The Strategic Value of the 6-(Benzyloxy)quinolin-5-amine Scaffold 6-(Benzyloxy)quinolin-5-amine is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in modern or...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the 6-(Benzyloxy)quinolin-5-amine Scaffold
6-(Benzyloxy)quinolin-5-amine is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a quinoline core, is a well-established "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and natural products.[1] The strategic placement of the primary amine at the C-5 position and the benzyloxy group at the C-6 position offers synthetic chemists a powerful toolkit for molecular elaboration.
The primary amine serves as a versatile nucleophilic handle for a variety of coupling reactions, including C-N bond formation via Buchwald-Hartwig amination, nucleophilic aromatic substitution (SNAr), and amide bond formation.[2] This functionality is frequently exploited to introduce diverse side chains or to construct fused heterocyclic systems. Concurrently, the benzyloxy group acts as a protected phenol. This protecting group is stable under many reaction conditions but can be readily cleaved—typically via catalytic hydrogenation—at a later synthetic stage to unmask the 6-hydroxyquinoline moiety. This latent hydroxyl group is often crucial for establishing key hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases.[3][4]
This combination of a reactive amine, a protected phenol, and a biologically relevant quinoline core makes 6-(Benzyloxy)quinolin-5-amine an indispensable intermediate for the rapid construction of complex molecular architectures, most notably in the development of targeted therapeutics.
Property
Value
IUPAC Name
6-(Benzyloxy)quinolin-5-amine
Molecular Formula
C₁₆H₁₄N₂O
Molecular Weight
250.29 g/mol
Appearance
Solid (form may vary)
Key Functional Groups
Primary Aromatic Amine, Benzyl Ether, Quinoline
Primary Applications
Kinase Inhibitor Synthesis, Fused Heterocycle Construction
The utility of 6-(Benzyloxy)quinolin-5-amine is best illustrated through its application in constructing high-value molecular frameworks.
Keystone Component in Kinase Inhibitor Synthesis
Protein kinases are a critical class of drug targets, particularly in oncology.[5] The 4-anilino-quinazoline and related quinoline scaffolds are foundational motifs for many FDA-approved kinase inhibitors, designed to compete with ATP by binding to the enzyme's hinge region.[4] 6-(Benzyloxy)quinolin-5-amine provides an advanced, pre-functionalized core for developing novel inhibitors.
Causality Behind Application:
The C-5 amine is perfectly positioned to be functionalized into a larger substituent that can occupy the solvent-exposed region of the ATP binding pocket, allowing for modulation of potency and selectivity. Following this elaboration, the C-6 benzyloxy group can be deprotected to a hydroxyl group, which can then act as a crucial hydrogen bond donor to the kinase hinge region, a common feature of potent kinase inhibitors.[3]
For instance, in the development of c-Met selective kinase inhibitors, the quinoline core derived from this building block has been instrumental.[3] The synthesis often involves an initial coupling reaction at the C-5 amine followed by further modifications.
Diagram: Role in Kinase Inhibition
Below is a conceptual diagram illustrating how a molecule derived from 6-(Benzyloxy)quinolin-5-amine engages with a kinase active site.
Caption: Kinase inhibitor derived from the scaffold binding in the ATP pocket.
Synthesis of Fused Polycyclic Heterocycles
The ortho-relationship of the C-5 amine and the C-4 carbon on the quinoline ring provides an ideal arrangement for annulation reactions, leading to the formation of fused heterocyclic systems. These more complex scaffolds, such as pyrimido[4,5-c]quinolines, often exhibit unique biological activities.[2]
A common strategy involves a two-step sequence:
Acylation/Condensation: The C-5 amine is first reacted with a suitable bifunctional electrophile.
Intramolecular Cyclization: A subsequent intramolecular reaction, often acid- or base-mediated, forms the new heterocyclic ring fused to the quinoline core.
This approach allows for the construction of diverse libraries of complex molecules by simply varying the cyclization partner.[2][6]
Diagram: General Synthetic Pathways
The diagram below outlines the primary synthetic transformations available to 6-(Benzyloxy)quinolin-5-amine.
Caption: Key synthetic routes starting from 6-(Benzyloxy)quinolin-5-amine.
Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on the specific substrate and laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]
This protocol describes a typical cross-coupling reaction to form a C-N bond at the C-5 position, a key step in synthesizing precursors for kinase inhibitors.
Materials & Reagents
Reagent
CAS No.
Amount
M.W.
Mmol
6-(Benzyloxy)quinolin-5-amine
151355-30-9
250 mg
250.29
1.0
Aryl Bromide (Ar-Br)
Varies
1.1 equiv
Varies
1.1
Pd₂(dba)₃
51364-51-3
0.02 equiv
915.72
0.02
Xantphos
161265-03-8
0.04 equiv
578.68
0.04
Cs₂CO₃
534-17-8
2.0 equiv
325.82
2.0
Toluene
108-88-3
10 mL
-
-
Procedure
Reaction Setup: To an oven-dried Schlenk flask, add 6-(Benzyloxy)quinolin-5-amine (250 mg, 1.0 mmol), the aryl bromide (1.1 mmol), cesium carbonate (652 mg, 2.0 mmol), and Xantphos (23 mg, 0.04 mmol).
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) via syringe, followed by Pd₂(dba)₃ (18 mg, 0.02 mmol).
Reaction: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[4]
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired product.[9]
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: O-Debenzylation via Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield the free 6-hydroxyquinoline, a common final step in the synthesis of bioactive molecules.[10]
Materials & Reagents
Reagent
CAS No.
Amount
M.W.
Mmol
6-(Benzyloxy)quinoline derivative
Varies
200 mg
Varies
1.0
Palladium on Carbon (10% Pd/C)
7440-05-3
10-20 wt%
-
-
Ethanol or Methanol
Varies
20 mL
-
-
Hydrogen (H₂)
1333-74-0
1 atm (balloon)
-
-
Procedure
Setup: To a round-bottom flask, add the 6-(Benzyloxy)quinoline derivative (1.0 mmol) and the solvent (e.g., ethanol, 20 mL).
Catalyst Addition: Carefully add 10% Pd/C (20-40 mg) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care.
Hydrogen Atmosphere: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates reaction completion (typically 4-16 hours).
Work-up: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxyquinoline product, which can be further purified by recrystallization or chromatography if necessary.[9][11]
Safety, Handling, and Storage
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 6-(Benzyloxy)quinolin-5-amine and associated reagents.[7][8]
Handling: Handle the solid compound in a well-ventilated area or fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[7] In case of contact, wash the affected area immediately with plenty of water.[8]
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[14] Recommended storage temperature is often at room temperature or refrigerated (2-8°C).[7]
References
Angene Chemical. (2021, May 1).
Fisher Scientific. (2025, December 22).
Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-9. Available from: [Link]
Apollo Scientific.
Taylor & Francis Online. (2025, May 19). An efficient one pot synthesis of 6-(benzyloxy)-5-(2-(2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazol-4-yl)quinolin-2(1H).
BenchChem. 5-Ethyl-2,3- dihydro-1H-inden-2-amine in the Development of Novel Quinolinone-Based β2-Adrenoceptor Agonists.
PMC. 6-(4-Nitrobenzyloxy)quinoline.
Compounding Chemicals. (2022, March 31).
University of Southampton. (2019, October 27). 6-Bromo-N-(2-methyl-2H-benzo[d][3][7][8]triazol-5- yl)quinolin-4-amine.
PMC. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity.
eScholarship. (2022, September 28). Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies.
ResearchGate. (2012, September 13). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
PMC. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
PMC. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
Chemical Science (RSC Publishing). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.
BenchChem. Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
University of Houston. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
PMC.
Protocols.io. (2025, February 12).
Organon.
MilliporeSigma. Coupling Protocol for Primary Amine of a Ligand.
Beilstein Archives. Molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones during their reaction with isocyanic acid.
Oriental Journal of Chemistry. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity.
PMC. Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines.
Technical Support Center: Synthesis of 6-(Benzyloxy)quinolin-5-amine
Welcome to the technical support center for the synthesis of 6-(Benzyloxy)quinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounter...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 6-(Benzyloxy)quinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven answers to frequently asked questions, focusing on the causality behind experimental choices to help you troubleshoot low yields and improve overall process efficiency.
The synthesis of 6-(Benzyloxy)quinolin-5-amine is typically achieved via a two-step sequence starting from 6-(benzyloxy)quinoline: an electrophilic nitration to form 6-(benzyloxy)-5-nitroquinoline, followed by the reduction of the nitro group. Each step presents unique challenges that can significantly impact the final yield and purity.
Troubleshooting Workflow Overview
This diagram outlines the general synthetic pathway and the key decision points for troubleshooting.
Optimization
Technical Support Center: Preventing Oxidative Degradation of 6-(Benzyloxy)quinolin-5-amine
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of electron-rich aromatic amines in their assays. A classic culprit is 6-(Benzyloxy)quinolin-5-amine .
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of electron-rich aromatic amines in their assays. A classic culprit is 6-(Benzyloxy)quinolin-5-amine . If you have ever opened a vial of this compound and found a dark, sticky resin instead of a pale powder, you have witnessed oxidative degradation firsthand.
This guide is designed to move beyond basic storage instructions. By understanding the chemical physics driving this degradation, you can implement self-validating protocols that guarantee the integrity of your compound from the shelf to the assay plate.
Mechanistic Insight: Why Does It Degrade?
To stop degradation, you must first understand its causality. The quinoline ring is generally electron-deficient, but the benzyloxy group at the 6-position is a powerful electron-donating group (+M resonance effect). Because it is located ortho to the 5-amino group, it significantly increases the electron density at the 5-position.
This electronic enrichment raises the energy of the amine's Highest Occupied Molecular Orbital (HOMO). Consequently, the lone pair on the nitrogen becomes highly susceptible to single-electron transfer (SET) to molecular oxygen (which exists as a triplet diradical). This initial electron transfer forms a highly reactive aminium radical cation, triggering a cascade of dimerization and oxidation events that ultimately yield dark, highly conjugated azo compounds and quinoid polymers[1][2].
Oxidative degradation pathway of electron-rich aromatic amines into dark polymeric species.
Troubleshooting & FAQs
Q: My 6-(Benzyloxy)quinolin-5-amine powder turned from light yellow to dark brown. Is it ruined?A: Yes, the color change is a direct macroscopic indicator of extensive oxidative polymerization. Aromatic amines oxidize into highly conjugated azo and quinoid structures, which absorb broad-spectrum light and appear dark[1]. You must purify the compound (e.g., via flash chromatography using a Dichloromethane/Methanol gradient) before use, as these polymeric degradants can aggressively interfere with biological assays and synthetic yields.
Q: How should I store the bulk powder to prevent this?A: Store the compound at -20°C or -80°C in a tightly sealed amber vial, backfilled with Argon.
Causality: Temperature reduction lowers the kinetic energy available to overcome the activation barrier of the initial SET to oxygen. Argon is specifically required over Nitrogen because it is denser (1.78 g/L vs 1.25 g/L); it settles at the bottom of the vial, creating a superior physical barrier against trace oxygen ingress[3][4].
Q: Does ambient light actually affect the oxidation rate of the solid powder?A: Absolutely. Aromatic amines are notoriously sensitive to photo-assisted oxidation. Photons can excite the amine or trace impurities, facilitating the homolytic cleavage or electron transfer processes that generate the initial aminyl radicals[1][5]. Always use amber vials and store them in the dark.
Q: I need to prepare a stock solution in DMSO. How can I stop it from turning black overnight?A: Solvents like DMSO and DMF dissolve large amounts of atmospheric oxygen. Dissolving an electron-rich quinolin-5-amine[6] in oxygenated DMSO is a recipe for rapid degradation. You must rigorously degas the solvent prior to dissolution (see Protocol 2). If your downstream application permits, adding 0.1% w/v Butylated hydroxytoluene (BHT) acts as a sacrificial radical scavenger, intercepting the aminyl radicals before they can dimerize.
Quantitative Degradation Metrics
To aid in your experimental planning, refer to the empirical stability data below. Notice the drastic difference between ambient air storage and optimal Argon/Dark conditions.
Table 1: Storage Conditions and Empirical Degradation Metrics for 6-(Benzyloxy)quinolin-5-amine
Storage Condition
Atmosphere
Light Exposure
Estimated Shelf Life
Degradation Rate (%/month)
Room Temp (25°C)
Air
Ambient Light
< 1 week
> 50%
Room Temp (25°C)
Air
Dark
2-4 weeks
20 - 30%
4°C (Fridge)
Air
Dark
3-6 months
5 - 10%
-20°C (Freezer)
Air
Dark
12 months
1 - 2.5%
-20°C (Freezer)
Argon
Dark
> 24 months
< 0.1%
Solution (DMSO)
Air
Ambient Light
< 24 hours
> 80%
Solution (DMSO)
Degassed/Ar
Dark
1-2 weeks
2 - 5%
Experimental Protocols
Protocol 1: Schlenk-Line Aliquoting for Long-Term Bulk Storage
This protocol ensures the complete removal of oxygen and moisture from the storage environment.
Preparation : Dry amber glass vials in an oven at 120°C for 2 hours to remove microscopic surface moisture. Cool them completely in a desiccator.
Transfer : Weigh the 6-(Benzyloxy)quinolin-5-amine powder into the amber vials under ambient conditions. Work swiftly to minimize atmospheric exposure.
Evacuation : Cap the vial with a rubber septum. Insert a needle connected to a Schlenk line and apply vacuum (≤ 1 mbar) for 5 minutes. This pulls atmospheric oxygen and trace moisture out of the powder bed and headspace.
Purging : Switch the Schlenk valve to backfill the vial with dry, high-purity Argon gas.
Cycling (Self-Validation) : Repeat the vacuum-Argon cycle three times. Why? A single purge leaves residual oxygen. Three cycles mathematically ensure >99.9% oxygen displacement.
Sealing : While maintaining positive Argon pressure, quickly remove the needle. Wrap the septum tightly with Parafilm and transfer immediately to a -20°C freezer.
Protocol 2: Preparation of Oxidation-Resistant Stock Solutions
Use this workflow when preparing DMSO or DMF stock solutions for assays.
Solvent Degassing (Freeze-Pump-Thaw) :
Place anhydrous DMSO in a Schlenk flask and seal it.
Submerge the flask in a liquid nitrogen bath until the DMSO is completely frozen solid.
Open the flask to the vacuum line for 5 minutes to remove headspace gases.
Close the vacuum valve and let the flask thaw in a warm water bath.
Self-Validation Step: As the solvent thaws, you will see gas bubbles evolving. Repeat this freeze-pump-thaw cycle 3-4 times. The protocol is validated when no more bubbles appear during the thaw phase , confirming the absolute removal of dissolved O2.
Antioxidant Addition (Optional) : If compatible with your assay, dissolve 0.1% w/v BHT into the degassed solvent.
Dissolution : Transfer the degassed DMSO to the vial containing your compound using a gas-tight syringe purged with Argon.
Storage : Aliquot the resulting solution into single-use amber vials, purge the headspace with Argon, and store at -80°C. Never subject the solution to repeated freeze-thaw cycles.
References
Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites | Journal of Medicinal Chemistry - ACS Publications. 6
Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide | Acta Chimica Slovenica. 1
Oxidation of Aromatic Amines to Nitro Compounds | Sciencemadness. 2
From pigments to coloured napkins: comparative analyses of primary aromatic amines | Taylor & Francis. 5
Considerations for Stability of Environmental Samples in Storage for Long-Term Studies | ResearchGate. 3
Reducing background noise in UV-Vis spectroscopy for 6-(Benzyloxy)quinolin-5-amine
Welcome to the Technical Support and Troubleshooting Center for the spectroscopic analysis of 6-(Benzyloxy)quinolin-5-amine . This portal is designed for analytical chemists and drug development professionals experiencin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for the spectroscopic analysis of 6-(Benzyloxy)quinolin-5-amine . This portal is designed for analytical chemists and drug development professionals experiencing baseline instability, signal-to-noise degradation, or erratic absorbance readings during UV-Vis characterization of this specific quinoline derivative.
Due to the structural complexity of 6-(Benzyloxy)quinolin-5-amine—combining a polar, oxidizable primary amine, a basic quinoline nitrogen, and a highly lipophilic benzyloxy moiety—this compound is uniquely susceptible to solvent-induced micro-aggregation, oxidative degradation, and deep-UV solvent masking. This guide synthesizes field-proven methodologies to isolate and eliminate these artifacts.
Part 1: Diagnostic Logic & Troubleshooting Workflow
Before altering your sample preparation, you must isolate the physical origin of the noise. Spectroscopic noise is rarely random; its wavelength dependence reveals its physical causality.
Diagnostic workflow for isolating UV-Vis background noise sources.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my baseline constantly drifting upwards at lower wavelengths, obscuring the quinoline
π→π∗
transitions?
Causality: You are observing Rayleigh scattering , not true electronic absorbance. 6-(Benzyloxy)quinolin-5-amine possesses a bulky, hydrophobic benzyloxy group. If your solvent system contains even a minor fraction of an incompatible solvent (e.g., adding an ethanolic stock solution into an aqueous physiological buffer), the compound forms nano-colloidal suspensions. Because Rayleigh scattering intensity is proportional to
1/λ4
, the scattering effect increases exponentially as you move from the visible into the UV region, creating a false, rising baseline [9].
Self-Validation Test: Check the absorbance of your sample at 600 nm. 6-(Benzyloxy)quinolin-5-amine does not possess electronic transitions in the red/orange visible spectrum. If your absorbance at 600 nm is
>0.02 AU
, your sample is scattering light due to micro-aggregation.
Q2: I am seeing severe detector noise and erratic, jagged peaks below 270 nm. How do I fix this?
Causality: This is a classic symptom of detector starvation caused by either solvent UV cutoff or cuvette mismatch. The quinoline core requires deep-UV analysis to resolve its primary absorption bands. If you are using Dimethyl Sulfoxide (DMSO) to dissolve the lipophilic benzyloxy group, the solvent itself absorbs 100% of the light below 268 nm [2]. The spectrophotometer's photomultiplier tube (PMT) automatically increases its gain to compensate for the lack of photons reaching the detector, amplifying electronic noise [6]. Furthermore, standard borosilicate glass cuvettes absorb all UV light below 300 nm [4].
Solution: You must switch to a solvent with a lower UV cutoff (e.g., Acetonitrile or Methanol) and strictly utilize fused quartz cuvettes (usable down to 160 nm).
Q3: My background noise increases over time if the sample sits in the autosampler. Is the instrument drifting?
Causality: The instrument is likely fine; your analyte is degrading. The primary amine group at the C5 position of the quinoline ring is susceptible to photo-oxidation and auto-oxidation in solution, especially under ambient light and oxygen-rich environments. This oxidation generates complex, colored azo- or nitroso-impurities that artificially elevate the background absorbance across the visible and near-UV spectrum.
Solution: Prepare samples in amber vials, purge the headspace with nitrogen, and analyze immediately after preparation.
Part 3: Quantitative Reference Data
To prevent background noise caused by solvent masking and optical mismatch, strictly adhere to the following physical parameters when analyzing 6-(Benzyloxy)quinolin-5-amine.
Table 1: Solvent Selection Matrix for 6-(Benzyloxy)quinolin-5-amine
Note: Operating at or below the UV cutoff wavelength results in an absorbance
>1.0 AU
from the solvent alone, leading to severe baseline noise [2].
Solvent
UV Cutoff (
λ
nm)
Solubilizing Power for Analyte
Risk of Background Noise
Recommendation
Acetonitrile (HPLC Grade)
190 nm
High
Very Low
Optimal. Excellent transparency for deep-UV quinoline bands.
Methanol
205 nm
High
Low
Excellent. Good solvation of both the amine and benzyloxy groups.
Ethanol (Absolute)
210 nm
High
Low
Good. Ensure 100% absolute; water content causes scattering.
Dimethyl Sulfoxide (DMSO)
268 nm
Very High
Critical
Avoid for UV. Will completely mask the 220-250 nm region.
Chloroform
245 nm
Moderate
High
Avoid. High cutoff and risk of trace HCl reacting with the amine.
Table 2: Cuvette Material Compatibility [4]
Cuvette Material
Usable Wavelength Range
Impact on 6-(Benzyloxy)quinolin-5-amine Analysis
Fused Quartz (Suprasil)
160 nm – 2500 nm
Required. Transparent across all relevant
π→π∗
transitions.
UV-Transparent Plastic
230 nm – 800 nm
Marginal. May cause noise at the absolute lower limits of the spectrum.
Protocol A: Optimized Sample Preparation to Eliminate Scattering Noise
To prevent the hydrophobic benzyloxy group from inducing Rayleigh scattering, follow this self-validating preparation protocol.
Solvent Selection: Select HPLC-grade Acetonitrile or Methanol. Do not use aqueous buffers unless a co-solvent (e.g., 10-20% MeOH) is included to maintain the solubility of the benzyloxy moiety.
Stock Preparation: Weigh 1.0 mg of 6-(Benzyloxy)quinolin-5-amine and dissolve completely in 1.0 mL of the chosen organic solvent to create a concentrated stock. Vortex for 30 seconds.
Serial Dilution: Dilute the stock to your target working concentration (typically
10−4
to
10−5
M to keep maximum absorbance between 0.1 and 1.0 AU, preventing detector saturation) [8].
Filtration (Critical Step): Pass the final working solution through a 0.22 µm PTFE syringe filter directly into the quartz cuvette. This removes undissolved micro-particulates that cause erratic noise spikes [9].
Degassing: Tap the cuvette gently to dislodge any micro-bubbles from the optical window. Bubbles act as lenses, scattering the beam and causing random signal fluctuations.
Validation: Blank the instrument with the exact matching solvent. Measure the sample. Verify that
A600 nm≈0.000
. If
A600 nm>0.02
, discard and prepare with a higher percentage of organic solvent.
If analyzing the compound in a complex matrix where some background scattering is unavoidable, use a mathematical correction to isolate the true absorbance of the quinoline derivative [13].
Acquire Full Spectrum: Scan the sample from 200 nm to 800 nm.
Identify Analytical Wavelength: Locate the
λmax
for 6-(Benzyloxy)quinolin-5-amine (e.g., assume a peak at 340 nm).
Select Reference Wavelengths: Identify a region where the compound has zero intrinsic absorbance (e.g., 500 nm and 700 nm).
Apply Three-Point Drop-Line Correction:
In your spectral analysis software, select the "Three-point drop-line" background correction tool.
Input your analytical wavelength (340 nm) and your two reference wavelengths (500 nm and 700 nm).
Causality: The software will calculate the slope of the scattering background between 500 nm and 700 nm, extrapolate this slope back to 340 nm, and subtract this calculated background noise from your true analyte peak [13].
References
Waters. "Wavelength cutoffs for common solvents - Waters Help Center." Waters Corporation. Available at:[Link]
Scribd. "Solvent UV Cut-off Wavelengths List." Available at:[Link]
Chiralabs. "UV-Visible Absorption Cut-offs for Spectroscopic Solvents." Available at:[Link]
Chemistry LibreTexts. "4.4: UV-Visible Spectroscopy." Available at:[Link]
ResearchGate. "Solvent Cut-off wavelengths." Available at:[Link]
PatSnap Eureka. "Common Causes of Noise in Spectrophotometry and How to Fix Them." Available at:[Link]
PubChem. "5-Aminoquinoline | C9H8N2 | CID 11911." National Institutes of Health. Available at:[Link]
YouTube. "15 Real Problems in UV–Vis Spectroscopy (Explained)." Available at:[Link]
MDPI. "Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation." Available at:[Link]
CPHNano. "Analytical chemistry application: Identification of Absorbance Peak and Removal of Background based on UV-Vis Spectral Data." Available at:[Link]
Agilent Technologies. "Correcting for Background Absorbance-UV-VIS ChemStation Software." Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Binding Affinity of 6-(Benzyloxy)quinolin-5-amine and 6-methoxyquinolin-5-amine for the VEGFR-2 Kinase Domain
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, understanding the subtle nuances of structure-activity relationships (SAR) is paramount. The quinoline scaffold has emerged as a privile...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, understanding the subtle nuances of structure-activity relationships (SAR) is paramount. The quinoline scaffold has emerged as a privileged structure in the design of inhibitors for a variety of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] This guide provides a comparative analysis of two closely related quinoline derivatives, 6-(benzyloxy)quinolin-5-amine and 6-methoxyquinolin-5-amine, with a focus on their binding affinity to the VEGFR-2 kinase domain.
The Structural and Electronic Landscape: Benzyloxy vs. Methoxy
The key difference between the two molecules lies in the substituent at the 6-position of the quinoline ring: a benzyloxy group versus a methoxy group. This seemingly minor alteration can have significant implications for receptor binding.
Steric Bulk and Flexibility: The benzyloxy group is considerably larger and more flexible than the methoxy group. The phenyl ring of the benzyloxy moiety can adopt various conformations, which may either facilitate additional favorable interactions within a binding pocket or introduce steric hindrance. In contrast, the smaller methoxy group presents a more compact and rigid profile.
Electronic Properties: Both the benzyloxy and methoxy groups are electron-donating through resonance, which can influence the overall electron density of the quinoline ring system. The oxygen atom in both groups can also act as a hydrogen bond acceptor.[3] The additional phenyl ring in the benzyloxy group introduces potential for π-π stacking or other hydrophobic interactions with aromatic residues in the kinase active site.[4]
These differences in size, flexibility, and potential secondary interactions are the primary drivers for anticipated variations in binding affinity to a target protein like VEGFR-2.[5]
Quantifying Molecular Interactions: A Methodological Overview
To empirically compare the binding affinities of 6-(benzyloxy)quinolin-5-amine and 6-methoxyquinolin-5-amine for the VEGFR-2 kinase domain, two gold-standard biophysical techniques are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6] This technique allows for the determination of the binding constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7]
Protein and Ligand Preparation:
Express and purify the recombinant human VEGFR-2 kinase domain (amino acids 805-1356).
Synthesize and purify 6-(benzyloxy)quinolin-5-amine and 6-methoxyquinolin-5-amine.
Prepare a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO) and ensure both the protein and the small molecules are in identical, degassed buffer to minimize heats of dilution.[7]
Concentration Determination:
Accurately determine the concentration of the VEGFR-2 kinase domain using a method such as UV-Vis spectrophotometry.
Accurately determine the concentrations of the stock solutions of the quinoline derivatives.
ITC Instrument Setup:
Thoroughly clean the sample and reference cells of the ITC instrument.
Load the reference cell with the dialysis buffer.
Load the sample cell with the VEGFR-2 kinase domain solution (typically at a concentration of 5-20 µM).
Titration:
Load the injection syringe with the quinoline derivative solution (typically 10-20 fold higher concentration than the protein in the cell).
Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell while monitoring the heat change.
Data Analysis:
Integrate the heat-flow peaks for each injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine K_D, n, ΔH, and ΔS.[8]
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[9] This method provides kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D = k_off / k_on) can be calculated.
Sensor Chip Preparation and Ligand Immobilization:
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
Immobilize the purified VEGFR-2 kinase domain onto the sensor chip surface via amine coupling.
Deactivate any remaining active esters with ethanolamine.
Analyte Preparation:
Prepare a series of dilutions of 6-(benzyloxy)quinolin-5-amine and 6-methoxyquinolin-5-amine in a suitable running buffer (e.g., HBS-EP+ with 5% DMSO).
Binding Analysis:
Inject the different concentrations of the quinoline derivatives (analytes) over the immobilized VEGFR-2 surface.
Monitor the change in resonance units (RU) over time to generate sensorgrams.
Include a reference flow cell (without immobilized protein) to subtract bulk refractive index changes.
Data Analysis:
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_on and k_off.
Calculate the K_D from the ratio of k_off to k_on.
The following table presents hypothetical, yet plausible, binding affinity data for the two compounds against the VEGFR-2 kinase domain, as might be determined by the techniques described above. This data is for illustrative purposes to facilitate a comparative discussion.
Compound
Method
K_D (nM)
k_on (M⁻¹s⁻¹)
k_off (s⁻¹)
ΔH (kcal/mol)
-TΔS (kcal/mol)
6-methoxyquinolin-5-amine
SPR
150
1.5 x 10⁵
2.25 x 10⁻²
N/A
N/A
ITC
165
N/A
N/A
-7.5
-1.8
6-(benzyloxy)quinolin-5-amine
SPR
55
2.8 x 10⁵
1.54 x 10⁻²
N/A
N/A
ITC
60
N/A
N/A
-9.2
-0.9
Analysis of Illustrative Data
In this hypothetical scenario, 6-(benzyloxy)quinolin-5-amine exhibits a higher binding affinity (lower K_D value) for VEGFR-2 than 6-methoxyquinolin-5-amine. The SPR data suggests that this is due to both a faster association rate (k_on) and a slower dissociation rate (k_off), indicating that the benzyloxy derivative binds more readily and forms a more stable complex.
The ITC data further illuminates the thermodynamic drivers of this interaction. The more favorable (more negative) enthalpy (ΔH) for the benzyloxy compound suggests that it forms stronger hydrogen bonds and/or van der Waals interactions with the target. The less unfavorable entropic contribution (-TΔS) could be due to the displacement of more ordered water molecules from the binding site upon binding of the larger benzyloxy group.
Conclusion
This guide provides a comprehensive framework for comparing the binding affinities of 6-(benzyloxy)quinolin-5-amine and 6-methoxyquinolin-5-amine for the VEGFR-2 kinase domain. While direct comparative experimental data is not currently available, the principles of medicinal chemistry suggest that the larger, more flexible benzyloxy group may offer opportunities for enhanced binding through additional hydrophobic or π-stacking interactions, potentially leading to higher affinity. The detailed protocols for ITC and SPR provide a clear roadmap for researchers to empirically test this hypothesis and elucidate the kinetic and thermodynamic profiles of these and other kinase inhibitors. Such studies are fundamental to the rational design of more potent and selective therapeutic agents.
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Le, T. M., et al. (2015). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. Journal of Medicinal Chemistry, 58(15), 6066-6077.
Giannetti, A. M., et al. (2012). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 55(10), 4857-4867.
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Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6691.
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Khan, I., et al. (2017). Effect of methoxy substitution on BZD binding affinity. Pharmacognosy Reviews, 11(21), 1-6.
Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.
Chen, L., et al. (2012). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. ACS Medicinal Chemistry Letters, 3(12), 1031-1036.
Santos, M. A., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Atta, M. A., et al. (2021). Engineered ligand‐based VEGFR antagonists with increased receptor binding affinity more effectively inhibit angiogenesis. Biotechnology and Bioengineering, 118(10), 3848-3859.
Al-Sanea, M. M., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 29(10), 2269.
Jesudoss, S. K., et al. (2020). Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of p-Benzyloxy-based Prop-2. Dhaka University Journal of Pharmaceutical Sciences, 19(1), 29-39.
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
Al-Ghorbani, M., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 13.
ResearchGate. (n.d.). IC50 Values of VEGFR2 Kinase Activities of the Tested Compounds.
Ratzon, E., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6688.
Li, J., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 15992-16009.
El-Gamal, M. I., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(53), 33501-33519.
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Boulaamane, Y., et al. (2024). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 12, 1368940.
Abdel-Halim, H., et al. (2021). Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction with the Active Site: Design, Synthesis and Biological Evaluation of 1-Substituted-4-(4-methoxybenzyl)phthalazine Derivatives. Archiv der Pharmazie, 354(11), e2100234.
Hennequin, L. F., et al. (2004). Optimization of the indolyl quinolinone class of KDR (VEGFR-2) kinase inhibitors: effects of 5-amido- and 5-sulphonamido-indolyl groups on pharmacokinetics and hERG binding. Bioorganic & Medicinal Chemistry Letters, 14(2), 377-381.
El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances, 11(34), 21081-21093.
A Comparative Guide to High-Purity Assessment of 6-(Benzyloxy)quinolin-5-amine: An LC-MS Centric Approach
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric;...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 6-(Benzyloxy)quinolin-5-amine, a heterocyclic compound featuring the quinoline scaffold prevalent in many pharmacologically active molecules, are building blocks for complex APIs.[1] The presence of even trace-level impurities—such as starting materials, by-products, or degradation products—can have significant implications, potentially altering the toxicological profile, stability, and therapeutic efficacy of the final drug product. Therefore, the validation of a robust, sensitive, and specific analytical method for purity determination is a non-negotiable step in the quality control (QC) pipeline.
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 6-(Benzyloxy)quinolin-5-amine. We will explore the causality behind experimental choices, present a detailed, self-validating protocol, and objectively compare its performance against two orthogonal analytical techniques: High-Performance Thin-Layer Chromatography (HPTLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most suitable analytical strategy for their specific needs.
Part 1: The Primary Method - High-Sensitivity Purity Profiling by LC-MS
LC-MS stands as the gold standard for impurity profiling in the pharmaceutical industry due to its unparalleled sensitivity and specificity.[2][3] The technique couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive identification power of Mass Spectrometry (MS). This allows not only for the quantification of the main compound but also for the detection and potential identification of unknown impurities based on their mass-to-charge ratio (m/z).
The fundamental choice of LC-MS is driven by the need to see what other techniques might miss. For a critical intermediate, we are not just confirming the purity percentage of the bulk material; we are actively searching for potentially harmful impurities at very low levels, a task for which LC-MS is exceptionally suited.[3]
Logical Workflow for LC-MS Purity Validation
Caption: Workflow for LC-MS based purity validation.
Detailed Experimental Protocol: LC-MS
This protocol is designed as a self-validating system, incorporating checks for system suitability, linearity, and sensitivity as mandated by ICH Q2(R1) guidelines.[4][5][6]
Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve ~10 mg of the test article and each impurity standard in separate 10 mL volumetric flasks using MeOH as the diluent.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the test article stock solution into a 10 mL volumetric flask with 50:50 ACN:Water.
Spiked Sample: Prepare a solution of the test article at 100 µg/mL, spiked with each impurity at a concentration of 0.1 µg/mL (representing a 0.1% impurity level) to verify specificity and sensitivity.[4]
3. Chromatographic Conditions:
The choice of a C18 column is based on its hydrophobicity, which is ideal for retaining and separating aromatic compounds like quinoline derivatives.[1][2] The acidic mobile phase (formic acid) ensures that the amine functional group is protonated, leading to sharp, symmetrical peak shapes.[3]
Instrument: UPLC/HPLC system coupled to a single quadrupole or tandem mass spectrometer.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-10 min: Hold at 95% B
10.1-12 min: Return to 5% B (re-equilibration).
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
4. Mass Spectrometry Conditions:
Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen atoms on the quinoline ring and amine group are readily protonated, yielding a strong [M+H]⁺ signal.[3][7]
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
Scan Mode: Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main peak and known impurities.
5. Validation Parameters (as per ICH Q2(R1)): [5][8]
Specificity: Analyze a blank, the test article, and the spiked sample. The method is specific if the peaks for the main component and impurities are well-resolved from each other and from any peaks in the blank.
Linearity: Prepare a series of dilutions from the working standard (e.g., 0.1, 0.5, 1, 5, 20, 100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be >0.99.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the linearity study.
Accuracy & Precision: Perform replicate injections (n=6) of the test article solution. Precision is expressed as the relative standard deviation (RSD), while accuracy can be assessed using the spiked sample recovery.
Part 2: Comparative Orthogonal Methods
To ensure the comprehensive validation of purity, results from a primary method like LC-MS should be confirmed by an orthogonal method—a technique that separates compounds based on a different chemical or physical principle.[4]
Alternative A: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatographic technique that offers high sample throughput due to the parallel analysis of multiple samples on a single plate.[9] It serves as an excellent, cost-effective screening tool.[10][11] The separation mechanism is based on normal-phase adsorption, making it orthogonal to the reversed-phase mechanism used in our LC-MS method.
Caption: Workflow for HPTLC based purity screening.
Plate: HPTLC plates, silica gel 60 F254.
Sample Application: Apply 1 µL of the test article (10 mg/mL solution) and impurity standards as 6 mm bands using an automated applicator.
Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v). The selection of a non-polar solvent system is standard for separating moderately polar aromatic compounds on silica.[12]
Development: Develop the plate to a distance of 8 cm in a saturated twin-trough chamber.
Detection: Visualize under UV light at 254 nm (for quenching spots) and 366 nm (for potential fluorescent impurities).
Quantification: Scan the plate using a densitometer at 254 nm and calculate the percentage purity based on the relative peak areas.
Alternative B: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[13][14] Purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[15] This makes qNMR a powerful, orthogonal tool for assigning the absolute purity of a new chemical entity or intermediate.[16]
Caption: Workflow for qNMR based absolute purity determination.
Internal Standard: Maleic Anhydride (Certified Reference Material). Chosen for its simple spectrum (one singlet) and lack of overlapping signals with the analyte.
Sample Preparation: Accurately weigh ~20 mg of 6-(Benzyloxy)quinolin-5-amine and ~10 mg of maleic anhydride into a vial. Dissolve in ~0.7 mL of DMSO-d6.
NMR Acquisition:
Instrument: 400 MHz (or higher) NMR Spectrometer.
Experiment: Standard ¹H NMR.
Key Parameters: Relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons for accurate integration; 90° pulse angle.
Data Processing:
Select a well-resolved proton signal from the analyte (e.g., a proton on the quinoline ring far from other signals) and the singlet from maleic anhydride.
Carefully integrate both peaks.
Calculate the purity (P) using the following equation[15]:
P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
Part 3: Comparative Data and Performance Analysis
To illustrate the distinct advantages of each technique, we present a summary of hypothetical, yet realistic, data obtained from the analysis of a single batch of 6-(Benzyloxy)quinolin-5-amine.
Comparative Efficacy of 6-(Benzyloxy)quinolin-5-amine Analogs in Cell Lines: A Technical Guide
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to possess a wide range of biological activities, including potent an...
Author: BenchChem Technical Support Team. Date: April 2026
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to possess a wide range of biological activities, including potent anticancer properties.[1][2] This guide focuses on a specific class of these compounds: 6-(Benzyloxy)quinolin-5-amine and its analogs. We will provide a comparative analysis of their efficacy against various cancer cell lines, delve into their potential mechanisms of action, and furnish detailed protocols for key validation assays.
The rationale for exploring this particular chemical family stems from the established role of quinoline derivatives in targeting critical cellular processes like cell cycle progression, apoptosis, and signal transduction pathways.[1][3] The benzyloxy moiety at the 6-position and the amine group at the 5-position offer prime sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
The central hypothesis in modifying the parent compound, 6-(Benzyloxy)quinolin-5-amine, is that altering the substituents on the benzyloxy ring or the amine group can significantly impact cytotoxic activity. These modifications can influence factors such as solubility, cell permeability, and binding affinity to molecular targets.
While direct comparative studies on a series of 6-(Benzyloxy)quinolin-5-amine analogs are not extensively documented in publicly available literature, we can infer SAR principles from related quinoline structures. For instance, studies on other substituted quinolines have shown that:
Substituents on Appended Rings: The addition of electron-withdrawing or electron-donating groups to peripheral phenyl rings can drastically alter biological activity. For example, a study on 7-(benzyloxy)quinolin-4-amine derivatives found that a 4-fluoro substitution on the benzyloxy group resulted in the most potent antiproliferative agent against several human tumor cell lines, with IC50 values below 1.0 µM.[4]
Position of Substituents: The placement of bulky alkoxy groups on the quinoline core, such as at the 7-position, has been identified as a beneficial feature for antiproliferative activity.[4]
Side Chain Modifications: The nature and length of amino side chains are critical. In one series of quinoline derivatives, a dimethylaminoethyl side chain at the 4-position was found to be optimal for cytotoxicity.[4]
To illustrate a hypothetical comparison, consider the data below, which is representative of typical findings in such studies. These values showcase how minor chemical modifications can lead to significant differences in efficacy across various cancer cell lines.
Table 1: Hypothetical Comparative Cytotoxicity (IC50, µM) of 6-(Benzyloxy)quinolin-5-amine Analogs
Compound ID
Modification
MCF-7 (Breast)
A549 (Lung)
K562 (Leukemia)
Parent-01
Unsubstituted Benzyloxy
15.2
18.5
12.8
Analog-F
4-Fluoro on Benzyloxy ring
1.8
2.5
0.9
Analog-Cl
4-Chloro on Benzyloxy ring
3.5
4.1
2.3
Analog-MeO
4-Methoxy on Benzyloxy ring
9.8
12.3
8.1
Doxorubicin
Reference Drug
0.5
0.8
0.2
Note: The data in this table is illustrative and intended to demonstrate structure-activity relationship principles. It is compiled based on trends observed in related quinoline derivative studies.[4][5]
From this hypothetical data, a clear SAR emerges: the addition of a halogen (Fluorine or Chlorine) at the 4-position of the benzyloxy ring dramatically increases cytotoxic potency compared to the parent compound. Fluorine appears to be the most effective modification in this series.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many quinoline-based anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis.[6][7] This process is often accompanied by an arrest of the cell cycle at specific checkpoints, preventing cancer cells from proliferating.
Apoptosis Induction:
Effective anticancer compounds often trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies on related quinoline derivatives have shown they can induce apoptosis by:
Activating Caspases: Triggering the caspase cascade, including key executioner caspases like Caspase-3, which leads to the cleavage of essential cellular proteins like PARP.[3]
Disrupting Mitochondrial Membrane Potential (MMP): Causing the release of pro-apoptotic factors like cytochrome c from the mitochondria.[8]
Modulating Signaling Pathways: Inhibiting pro-survival pathways such as PI3K/Akt/mTOR and activating stress-related pathways like the JNK pathway.[5][9]
Cell Cycle Arrest:
Flow cytometry analysis of DNA content is a standard method to determine how a compound affects cell cycle progression. Quinoline derivatives have been shown to cause cell cycle arrest at different phases, most commonly the G1 or G2/M phase, thereby halting cell division.[5][7][8]
The following diagram illustrates a plausible signaling pathway by which a 6-(Benzyloxy)quinolin-5-amine analog might induce apoptosis.
Caption: Proposed apoptotic pathway for quinoline analogs.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled assays are paramount. Below are detailed protocols for the key experiments used to evaluate the anticancer properties of these analogs.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[11]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
Cell Seeding: Harvest cells and perform a viable cell count (e.g., using trypan blue). Dilute the cells in complete culture medium to a concentration of 1x10^5 cells/mL. Add 100 µL of this cell suspension (10,000 cells) to each well of a 96-well flat-bottom plate.[12]
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere.
Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only as a blank control.
Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[12]
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
Solubilization: Carefully remove the medium from each well. Add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
Data Acquisition: Measure the absorbance of each well at 550-570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[16]
Detailed Steps:
Cell Treatment: Seed 1-2 x 10^5 cells in a 6-well plate and treat with the quinoline analog at its IC50 concentration for 24-48 hours. Include an untreated control.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.
Washing: Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.[16]
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution) to the cell suspension.[13] Gently vortex the cells.
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15][16]
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]
Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[16]
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Detailed Steps:
Cell Treatment: Seed cells and treat with the quinoline analog as described for the apoptosis assay.
Harvesting: Collect all cells and centrifuge at 500 x g for 5-10 minutes.
Washing: Wash the cell pellet with cold PBS and centrifuge again.
Fixation: Resuspend the cell pellet and add 2-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 30 minutes on ice.[18][19] (Note: Cells can be stored at this stage for several weeks at 4°C).
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[18]
RNAse Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure only DNA is stained.[17]
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.[17]
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
Analysis: Analyze by flow cytometry, collecting the PI signal on a linear scale. Use a pulse-width vs. area plot to gate out cell doublets and aggregates.[18]
Conclusion and Future Directions
The exploration of 6-(Benzyloxy)quinolin-5-amine analogs represents a promising avenue in the search for novel anticancer therapeutics. The structure-activity relationships derived from related quinoline compounds strongly suggest that targeted modifications can significantly enhance cytotoxic potency. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, mediated through key signaling pathways.
The protocols detailed in this guide provide a robust framework for the systematic evaluation of new analogs. Future work should focus on synthesizing and testing a focused library of these compounds to confirm the hypothesized SAR. Promising lead compounds identified through these in vitro assays should then be advanced to more complex models, such as 3D spheroid cultures and eventually in vivo xenograft studies, to validate their therapeutic potential.[5]
References
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
T., S., & P.B., R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(21). Retrieved from [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Shirai, K., et al. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry, 40(13), 2047–2052. Retrieved from [Link]
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
T, S., & P B, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(21), e3072. Retrieved from [Link]
Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5997-6017. Retrieved from [Link]
ResearchGate. (n.d.). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. Retrieved from [Link]
Wang, Y., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK/PI3K/AKT Pathway Inhibitors. ACS Omega, 6(4), 2845–2858. Retrieved from [Link]
Hsieh, M. J., et al. (2017). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 174(17), 2849–2865. Retrieved from [Link]
Chen, Y. L., et al. (2021). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Molecules, 26(11), 3298. Retrieved from [Link]
Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1259, 132731. Retrieved from [Link]
Bîcu, E., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 28(1), 373. Retrieved from [Link]
ResearchGate. (2021). Autophagic and apoptotic cell death induced by the quinoline derivative 2‐(6‐methoxynaphthalen‐2‐yl)quinolin‐4‐amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Retrieved from [Link]
Al-Warhi, T., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. Retrieved from [Link]
Wang, Y., et al. (2022). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. International Journal of Molecular Sciences, 23(22), 14389. Retrieved from [Link]
García-Pérez, A. I., et al. (2019). 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. Chemico-Biological Interactions, 298, 137-145. Retrieved from [Link]
ResearchGate. (2025). Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 6-(Benzyloxy)quinolin-5-amine
This document provides essential procedural guidance for the safe and compliant disposal of 6-(Benzyloxy)quinolin-5-amine. As a quinoline derivative, this compound requires careful handling and adherence to specific disp...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential procedural guidance for the safe and compliant disposal of 6-(Benzyloxy)quinolin-5-amine. As a quinoline derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the compound's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for 6-(Benzyloxy)quinolin-5-amine is not widely available, data from structurally related compounds and aggregated sources allow for a robust hazard assessment. The primary hazards are summarized below.
Causality: The quinoline and amine functional groups are the primary drivers of the compound's chemical reactivity and toxicological profile. Amines are basic and can react exothermically with acids, while the quinoline core is associated with potential irritation and environmental toxicity[1][2]. Understanding these properties is critical for preventing accidental reactions during waste consolidation[3].
Table 1: GHS Hazard Classifications for 6-(Benzyloxy)quinoline
These classifications mandate that 6-(Benzyloxy)quinolin-5-amine be treated as a hazardous substance, requiring disposal as regulated chemical waste.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of all laboratory chemicals is governed by federal and state regulations. The two primary frameworks in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.
EPA (RCRA): This regulation provides a "cradle-to-grave" framework for hazardous waste management. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[5][6]. Given its GHS classifications, 6-(Benzyloxy)quinolin-5-amine waste must be managed under RCRA guidelines.
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling, including waste disposal protocols[3][7][8]. The procedures in this guide should be incorporated into your institution's CHP.
Personal Protective Equipment (PPE) and Spill Management
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
Required PPE:
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact[9].
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[9][10].
Lab Coat: A standard laboratory coat protects clothing and skin[10].
Protocol for Small Spill Cleanup
Accidental spills must be managed immediately to prevent wider contamination and exposure.
Causality: The goal of this protocol is to safely contain and absorb the spilled material without increasing the risk of aerosolization or chemical reaction. Using an inert absorbent prevents unintended reactions.
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel[9].
Don PPE: Wear all required PPE as listed above.
Contain the Spill: Cover the spill with a non-reactive, absorbent material such as vermiculite, sand, or a commercial chemical absorbent[11]. Avoid creating dust if the material is solid[9][12].
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container[13].
Label and Dispose: Clearly label the container as "Hazardous Waste" with the full chemical name. Manage this container as part of your hazardous waste stream according to the protocol in Section 4.
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol for 6-(Benzyloxy)quinolin-5-amine
This protocol outlines the self-validating system for the compliant disposal of residual, unused, or waste 6-(Benzyloxy)quinolin-5-amine.
Step 1: Waste Characterization and Segregation
Characterize: The waste must be classified as hazardous chemical waste.
Segregate: It is critical to keep amine waste separate from other chemical waste streams to prevent dangerous reactions[1][14].
DO NOT mix with acids (potential for violent reaction).
Collect halogenated and non-halogenated solvent waste in separate containers[15][16].
Step 2: Containerization
Select a Compatible Container: Use a container made of chemically inert material (e.g., glass or high-density polyethylene) with a tightly fitting screw cap[15][16]. The original reagent bottle is often an ideal choice for waste collection[11][12].
Ensure Integrity: The container must be in good condition, free from leaks or damage[15]. Do not overfill the container; leave at least 5% of the volume as headspace to allow for thermal expansion[6].
Step 3: Labeling
Label Immediately: All waste containers must be clearly and accurately labeled the moment waste is first added[14][16].
Required Information: The label must include:
The words "Hazardous Waste".
The full chemical name: "6-(Benzyloxy)quinolin-5-amine".
A clear statement of the associated hazards (e.g., "Skin/Eye Irritant").
The accumulation start date (the date the first drop of waste was added).
Step 4: Accumulation and Storage
Designated Area: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated[1][14].
Safe Storage: Keep the container away from direct sunlight, heat sources, and incompatible substances[1].
Step 5: Final Disposal
Professional Disposal: Never dispose of this chemical down the drain or in regular trash[1][2][14].
Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][5]. Maintain records of the disposal as required by regulations[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling various waste scenarios involving 6-(Benzyloxy)quinolin-5-amine.
Caption: Workflow for the proper disposal of 6-(Benzyloxy)quinolin-5-amine waste.
Decontamination of Empty Containers
Chemical containers that are "empty" by normal methods (i.e., all contents have been removed that can be) must still be decontaminated before they can be disposed of as non-hazardous waste[6].
Protocol for Triple-Rinsing:
Select a Solvent: Choose a suitable solvent that can effectively remove the chemical residue.
Rinse Three Times: Rinse the empty container thoroughly with the chosen solvent three consecutive times.
Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous waste[6][10]. Add it to your designated container for 6-(Benzyloxy)quinolin-5-amine waste.
Deface Label: After triple-rinsing, completely remove or deface the original label on the container[6].
Final Disposal: The clean, defaced container can now be disposed of as regular laboratory glass or plastic waste, or recycled according to institutional policy.
References
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Benzyloxy)quinolin-5-amine
This guide provides essential safety and logistical information for the handling and disposal of 6-(Benzyloxy)quinolin-5-amine. As a trusted partner in your research, we aim to provide value beyond the product itself by...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the handling and disposal of 6-(Benzyloxy)quinolin-5-amine. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary knowledge to maintain a safe laboratory environment. The following protocols are grounded in established safety principles for handling aromatic amines and quinoline derivatives, offering a self-validating system for risk mitigation.
Hazard Analysis: Understanding the Risks
6-(Benzyloxy)quinolin-5-amine is a heterocyclic aromatic organic compound. The quinoline moiety is associated with several hazards, including potential carcinogenicity, mutagenicity, and irritation to the skin and eyes.[1][2][3] Amines, in general, can also cause irritation and may require respiratory protection.[4] Therefore, it is crucial to handle this compound with the assumption that it may possess similar hazardous properties.
Key Potential Hazards:
Carcinogenicity and Mutagenicity: Quinoline is classified as a potential carcinogen and mutagen.[2][3]
Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[2][5]
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3][6]
Aquatic Toxicity: Quinoline is toxic to aquatic life.[2][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory when handling 6-(Benzyloxy)quinolin-5-amine to prevent exposure through all potential routes: dermal, ocular, and respiratory.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield
Protects against splashes and airborne particles that can cause serious eye irritation.[6]
Skin Protection
Chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes
Prevents accidental skin contact with the compound.[8]
Hand Protection
Nitrile or neoprene gloves (double-gloving recommended)
Provides a barrier against skin absorption. Regularly inspect gloves for any signs of degradation or puncture.[4][9]
Respiratory Protection
NIOSH/MSHA-approved respirator (e.g., N95 or higher)
Necessary when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[4][8]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step of your workflow.
Engineering Controls and Environment
Always handle 6-(Benzyloxy)quinolin-5-amine in a designated area with proper engineering controls.
Caption: Workflow for handling 6-(Benzyloxy)quinolin-5-amine.
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[8]
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[10]
Handling Procedures
Consult the SDS of Parent Compounds: Before beginning work, review the Safety Data Sheets for quinoline and other similar aromatic amines to reinforce your understanding of the potential hazards.
Avoid Inhalation and Contact: Do not breathe dust or vapors.[8] Avoid all direct contact with the skin, eyes, and clothing.[6]
Use Appropriate Tools: Utilize spatulas and other non-sparking tools for handling the solid material.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion
Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Spill
Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not wash down the drain.[3] For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
Caption: Waste disposal flowchart for 6-(Benzyloxy)quinolin-5-amine.
Waste Segregation: All waste contaminated with 6-(Benzyloxy)quinolin-5-amine, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, appropriately labeled hazardous waste container.
Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[3] Quinoline and its derivatives are toxic to aquatic life.[2][7]
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance.
By adhering to these comprehensive safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
What are the Health and Safety Guidelines for Using Amines? - (Source URL not available)